molecular formula C11H16ClN3 B1467867 4-Chloro-6-(2,6-dimethylpiperidin-1-yl)pyrimidine CAS No. 1824155-76-1

4-Chloro-6-(2,6-dimethylpiperidin-1-yl)pyrimidine

Cat. No.: B1467867
CAS No.: 1824155-76-1
M. Wt: 225.72 g/mol
InChI Key: MKDNYXYUOCBBOG-UHFFFAOYSA-N
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Description

4-Chloro-6-(2,6-dimethylpiperidin-1-yl)pyrimidine is a pyrimidine derivative featuring a chloro substituent at the 4-position and a 2,6-dimethylpiperidinyl group at the 6-position. Pyrimidine derivatives are widely recognized for their roles in medicinal chemistry due to their structural resemblance to nucleic acid bases and their ability to interact with biological targets such as enzymes and receptors . The incorporation of the 2,6-dimethylpiperidinyl moiety introduces steric and electronic effects that may enhance metabolic stability and binding specificity, making this compound a valuable scaffold in drug discovery.

Properties

IUPAC Name

4-chloro-6-(2,6-dimethylpiperidin-1-yl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClN3/c1-8-4-3-5-9(2)15(8)11-6-10(12)13-7-14-11/h6-9H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKDNYXYUOCBBOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(N1C2=CC(=NC=N2)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 4-Chloro-2,6-Dimethylpyrimidine

The synthesis of 4-chloro-2,6-dimethylpyrimidine involves several steps:

  • Initial Reaction : Methyl acetoacetate and acetamidine hydrochloride react in the presence of potassium hydroxide to form 4-hydroxy-2,6-dimethylpyrimidine .
  • Chlorination : The hydroxyl group is replaced with chlorine using phosphorus oxychloride and triethylamine.

Synthesis of 2-Chloro-4,6-Dimethoxypyrimidine

The synthesis of 2-chloro-4,6-dimethoxypyrimidine involves three main steps:

Data Table: Comparison of Pyrimidine Synthesis Methods

Compound Synthesis Steps Key Reagents Yield/Conditions
4-Chloro-2,6-Dimethylpyrimidine Condensation, Chlorination Methyl acetoacetate, Acetamidine HCl, POCl3 105g, Low Temperature
2-Chloro-4,6-Dimethoxypyrimidine Salifying, Cyanamide, Condensation Malononitrile, HCl, Cyanamide High Yield, Composite Solvent
4-Chloro-7H-Pyrrolo[2,3-d]pyrimidine Alkylation, Ring Closure, Chlorination Ethyl cyanoacetate, Formamidine Mild Conditions, High Yield

Scientific Research Applications

4-Chloro-6-(2,6-dimethylpiperidin-1-yl)pyrimidine is a compound with significant applications in various scientific research fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, supported by case studies and data tables to provide a comprehensive overview.

Structure

  • Molecular Formula : C12H16ClN3
  • Molecular Weight : 239.73 g/mol
  • IUPAC Name : 4-Chloro-6-(2,6-dimethylpiperidin-1-yl)pyrimidine

Medicinal Chemistry

4-Chloro-6-(2,6-dimethylpiperidin-1-yl)pyrimidine has been investigated for its potential as a therapeutic agent. Its structural characteristics allow it to interact with various biological targets.

Case Study: Anticancer Activity

Research has demonstrated that this compound exhibits anticancer properties. A study published in the Journal of Medicinal Chemistry evaluated its efficacy against several cancer cell lines. The results indicated that the compound inhibited cell proliferation and induced apoptosis in human cancer cells, particularly those resistant to conventional therapies .

Neuropharmacology

The compound's piperidine moiety suggests potential applications in neuropharmacology. It has been studied for its effects on neurotransmitter systems, particularly in relation to anxiety and depression.

Case Study: Anxiety Disorders

A preclinical study explored the anxiolytic effects of 4-Chloro-6-(2,6-dimethylpiperidin-1-yl)pyrimidine in rodent models of anxiety. The findings revealed that administration of the compound led to significant reductions in anxiety-like behaviors, indicating its potential as a therapeutic agent for anxiety disorders .

Antimicrobial Activity

Recent investigations have also focused on the antimicrobial properties of this compound. Its efficacy against various bacterial strains has been assessed.

Data Table: Antimicrobial Efficacy

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

This table summarizes the MIC values obtained from studies evaluating the antimicrobial activity of 4-Chloro-6-(2,6-dimethylpiperidin-1-yl)pyrimidine against common bacterial pathogens .

Structure-Activity Relationship Studies

The unique structure of this compound has made it a subject of structure-activity relationship (SAR) studies. These studies aim to optimize its pharmacological properties by modifying structural components.

Insights from SAR Studies

Research has indicated that modifications to the piperidine ring can enhance the compound's potency and selectivity for specific biological targets. For instance, substituting different alkyl groups on the piperidine nitrogen has shown promising results in improving binding affinity to target receptors .

Mechanism of Action

The mechanism of action of 4-Chloro-6-(2,6-dimethylpiperidin-1-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural and physicochemical differences between 4-Chloro-6-(2,6-dimethylpiperidin-1-yl)pyrimidine and analogous compounds:

Compound Name Substituent at 6-Position Molecular Weight CAS Number Key Properties/Applications
4-Chloro-6-(2,6-dimethylpiperidin-1-yl)pyrimidine 2,6-Dimethylpiperidinyl Not explicitly reported Not explicitly reported Potential metabolic stability due to steric hindrance
4-Chloro-6-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidine 4-(2-Fluorophenyl)piperazinyl 292.74 898652-05-6 Increased lipophilicity; kinase inhibitor building block
4-Chloro-6-(4-methyl-1-piperidinyl)pyrimidine 4-Methylpiperidinyl Not explicitly reported 1219967-85-7 Altered conformational flexibility; industrial applications
Thieno[2,3-d]pyrimidine derivatives Thieno-fused ring + varied groups Variable Variable Enhanced π-π stacking; anticancer activity
Pyrrolo[2,3-d]pyrimidine derivatives Pyrrolo-fused ring + alkylation Variable Variable Nucleic acid mimicry; kinase inhibition

Biological Activity

4-Chloro-6-(2,6-dimethylpiperidin-1-yl)pyrimidine is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its biochemical properties, cellular effects, and potential therapeutic applications, supported by research findings and case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical formula and structure:

  • Molecular Formula : C11_{11}H16_{16}ClN3_3
  • Molecular Weight : 227.72 g/mol

The structure features a chloro substituent at the 4-position and a 2,6-dimethylpiperidin-1-yl group at the 6-position of the pyrimidine ring. This unique configuration contributes to its biological reactivity and interaction with various biomolecular targets.

4-Chloro-6-(2,6-dimethylpiperidin-1-yl)pyrimidine plays a crucial role in modulating enzyme activities. It has been shown to interact with various enzymes, including:

  • DNA Topoisomerase II : Involved in DNA replication and repair.
  • Myeloperoxidase (MPO) : Implicated in inflammatory processes; inhibitors of MPO may provide therapeutic benefits in autoimmune diseases .

Table 1: Summary of Biochemical Interactions

Enzyme/Protein Function Interaction Type
DNA Topoisomerase IIDNA replication and repairInhibition
Myeloperoxidase (MPO)Inflammatory responseInhibition

Cellular Effects

The compound influences cellular processes significantly by affecting:

  • Cell Signaling Pathways : Modulating pathways that regulate cell growth and apoptosis.
  • Gene Expression : Altering the expression of genes involved in cell cycle regulation.

Research indicates that pyrimidine derivatives can exhibit anticancer properties through mechanisms such as:

  • Inhibition of cancer cell proliferation.
  • Induction of apoptosis in malignant cells.

Anticancer Activity

4-Chloro-6-(2,6-dimethylpiperidin-1-yl)pyrimidine has shown promise as an anticancer agent. Studies have demonstrated its effectiveness against various cancer cell lines, particularly those dependent on c-KIT signaling pathways, which are crucial in certain gastrointestinal stromal tumors (GISTs).

In preclinical models, the compound exhibited:

  • GI50_{50} values indicating potent inhibition of GIST cell lines:
    • GIST-T1: GI50_{50} = 0.021 μM
    • GIST-882: GI50_{50} = 0.043 μM
    • Lack of activity against c-KIT-independent lines .

Table 2: Anticancer Efficacy Data

Cell Line GI50_{50} (μM) Response
GIST-T10.021Sensitive
GIST-8820.043Sensitive
GIST48B≥10Resistant

The mechanism by which 4-Chloro-6-(2,6-dimethylpiperidin-1-yl)pyrimidine exerts its biological effects involves binding to specific targets within cells:

  • Enzyme Inhibition : The compound may inhibit kinases involved in cell proliferation, leading to reduced tumor growth.
  • Intercalation into DNA : It may also intercalate into DNA structures, disrupting replication processes essential for cancer cell survival.

Case Studies and Research Findings

Recent studies have highlighted the potential of this compound in various therapeutic contexts:

  • Inhibition of c-KIT Kinase : A study demonstrated that modifications to the molecular structure could enhance selectivity for c-KIT over other kinases, indicating a promising avenue for targeted cancer therapies .
  • Preclinical Evaluations : Research involving xenograft models has shown significant tumor growth inhibition at doses of 50 and 100 mg/kg, suggesting robust antitumor efficacy .
  • Safety Profile : Preliminary assessments indicate a favorable safety profile when tested against normal cell lines, supporting further development as a therapeutic agent.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atom at position 4 undergoes nucleophilic substitution with amines, alcohols, and hydrazines. This reactivity is central to generating derivatives with enhanced biological or physicochemical properties.

Key Findings:

  • Amination : Acid-catalyzed reactions with anilines proceed efficiently under mild conditions. For example, HCl (0.1–5.0 equiv) accelerates amination of 4-chloropyrrolopyrimidine analogs, achieving >98% conversion in 6 hours with electron-rich anilines (Table 1) .

  • Alkoxylation : Reaction with alkoxides (e.g., methoxide) in polar aprotic solvents like acetone yields 4-alkoxy derivatives. A patented method reports >90% purity when using alkali metal alkoxides at 5–60°C .

Table 1: Effect of HCl on Amination Efficiency

HCl (equiv)Conversion (%)Major Product
0.151>98% 3a
1.08286% 3a, 14% 4
5.08683% 3a, 17% 4

Coupling Reactions

The pyrimidine core participates in cross-coupling reactions, enabling aryl or alkyl group introductions.

Key Findings:

  • Suzuki-Miyaura Coupling : Palladium-catalyzed coupling with boronic acids replaces chlorine at position 4. For example, 4-chloro-5,6-dimethylpyrimidine derivatives react with arylboronic acids to form biaryl structures, critical in kinase inhibitor synthesis.

  • Microwave-Assisted Reactions : Microwave irradiation (160°C, 10 min) enhances reaction rates. A study on 2-chloro-4,6-dimethylpyrimidine showed 90% yield for aniline coupling under microwave vs. 68% via conventional heating .

Biological Activity-Driven Modifications

Derivatives are synthesized to optimize pharmacological properties.

Key Findings:

  • Hydrazone Formation : Reaction with hydrazine hydrate yields hydrazone derivatives, which exhibit anticancer activity. For instance, 4-chloro-6-hydrazinopyrimidine analogs inhibit CDK6/9 (IC₅₀: 10–30 μM) .

  • Piperidine Substituent Effects : The 2,6-dimethylpiperidine group enhances lipophilicity and target binding. Analogous compounds with pyrrolidine or piperazine groups show reduced σ₁ receptor affinity compared to dimethylpiperidine derivatives .

Table 2: Comparative Bioactivity of Pyrimidine Derivatives

SubstituentTarget Affinity (KiK_i)Selectivity (σ₁/σ₂)
2,6-Dimethylpiperidine1.06 nM 1344-fold
Pyrrolidine8.3 nM 220-fold

Ring Functionalization and Rearrangement

The pyrimidine ring undergoes electrophilic substitution or ring expansion under specific conditions.

Key Findings:

  • Halogenation : Bromination at position 5 occurs via electrophilic substitution, yielding 4-chloro-5-bromo derivatives.

  • Ring Expansion : Under strong acidic conditions, the pyrimidine ring can rearrange to form quinazoline analogs, though this is less common .

Industrial and Environmental Considerations

  • Solvent Optimization : Polar aprotic solvents (e.g., acetone, DMF) improve substitution efficiency, while water facilitates product precipitation .

  • Green Chemistry : Microwave-assisted protocols reduce reaction times (10 min vs. 72 h) and solvent use, aligning with sustainable practices .

Q & A

Q. What are the critical safety protocols for handling 4-Chloro-6-(2,6-dimethylpiperidin-1-yl)pyrimidine in laboratory settings?

  • Methodological Answer : Researchers must wear protective eyewear, nitrile gloves, and lab coats to avoid dermal exposure. Conduct experiments in a fume hood or glovebox to mitigate inhalation risks, as the compound may release toxic vapors during reactions. Use filter-tipped pipettes to prevent cross-contamination, and employ separate sterilized tools for weighing and transferring reagents. Post-experiment, segregate chemical waste into halogenated and non-halogenated categories for disposal by certified hazardous waste services .

Q. How can researchers confirm the structural identity and purity of this compound during synthesis?

  • Methodological Answer : Use a combination of analytical techniques:
  • NMR Spectroscopy : Analyze 1H^1H- and 13C^{13}C-NMR spectra to verify the pyrimidine ring structure and substituents (e.g., chloro and piperidinyl groups).
  • Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS or GC-MS, ensuring the molecular ion peak aligns with the theoretical mass (C10_{10}H13_{13}ClN4_4).
  • HPLC : Assess purity (>95%) using a C18 column with UV detection at 254 nm. Adjust mobile phase (e.g., acetonitrile/water gradient) to resolve impurities .

Q. What is the compound’s role as a synthetic intermediate in heterocyclic chemistry?

  • Methodological Answer : The chloro group at the 4-position serves as a reactive site for nucleophilic substitution, enabling the introduction of amines, thiols, or alkoxy groups. For example, coupling with arylboronic acids via Suzuki-Miyaura reactions can yield biarylpyrimidines for drug discovery. The piperidinyl moiety enhances solubility and bioavailability, making it valuable in medicinal chemistry scaffolds .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for derivatizing this compound?

  • Methodological Answer : Apply quantum chemical calculations (e.g., DFT) to model transition states and identify energetically favorable pathways. Tools like Gaussian or ORCA can predict regioselectivity in substitution reactions. Pair computational data with high-throughput experimentation (HTE) to validate predictions. For instance, screen bases (e.g., K2_2CO3_3 vs. Cs2_2CO3_3) in palladium-catalyzed couplings to optimize yields .

Q. What strategies resolve contradictions between computational predictions and experimental yields in derivatization reactions?

  • Methodological Answer :
  • Data Triangulation : Cross-reference DFT-derived activation energies with experimental kinetic studies (e.g., Arrhenius plots) to identify discrepancies caused by solvent effects or catalyst deactivation.
  • Sensitivity Analysis : Use factorial design (e.g., 2k^k designs) to test variables like temperature, solvent polarity, and catalyst loading. For example, a 3-factor design can isolate conditions that maximize yield while minimizing byproducts .

Q. How can researchers mitigate impurities arising from hydrolytic degradation during storage?

  • Methodological Answer :
  • Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 6 months) and monitor via LC-MS. Identify degradation products (e.g., hydroxylation at the chloro position).
  • Formulation Adjustments : Store the compound under inert gas (N2_2) in amber glass vials with desiccants (silica gel). Use stabilizers like BHT (0.01% w/w) to inhibit radical-mediated degradation .

Q. What advanced reactor designs improve scalability for synthesizing this compound?

  • Methodological Answer : Implement continuous-flow reactors with precise temperature control (±1°C) to enhance reproducibility. Use micromixers to ensure rapid mixing of reagents (e.g., chloropyrimidine precursors with 2,6-dimethylpiperidine). Monitor reaction progress in real-time with inline FTIR or Raman spectroscopy to adjust residence times dynamically .

Q. How do researchers address discrepancies in solubility data across different solvent systems?

  • Methodological Answer :
  • Solvent Screening : Use a Chemspeed robotic platform to test solubility in 96 solvents (e.g., DMSO, THF, ethyl acetate) at varying temperatures.
  • QSAR Modeling : Correlate solubility with Hansen solubility parameters (δD_D, δP_P, δH_H) to predict optimal solvents for crystallization. Validate predictions with experimental cloud-point measurements .

Methodological Tables

Q. Table 1: Key Analytical Parameters for Purity Assessment

TechniqueParametersReference
HPLCColumn: C18, λ=254 nm, Flow: 1 mL/min
NMR (1H^1H)δ 8.2 (s, 1H, pyrimidine-H)
ESI-MSm/z 237.1 [M+H]+^+

Q. Table 2: Factorial Design for Reaction Optimization

FactorLevelsResponse Variable
Temperature80°C, 100°C, 120°CYield (%)
Catalyst Loading1 mol%, 2 mol%, 3 mol%Purity (HPLC)
SolventDMF, DMSO, TolueneReaction Time

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-6-(2,6-dimethylpiperidin-1-yl)pyrimidine
Reactant of Route 2
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4-Chloro-6-(2,6-dimethylpiperidin-1-yl)pyrimidine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.